N-(2-aminoethyl)thiophene-2-carboxamide: Structural Properties, Synthesis, and Applications in Drug Discovery
N-(2-aminoethyl)thiophene-2-carboxamide: Structural Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
N-(2-aminoethyl)thiophene-2-carboxamide (CAS: 58827-15-9) is a highly versatile, bifunctional chemical building block extensively utilized in medicinal chemistry and rational drug design. Featuring a thiophene heterocycle conjugated to an ethylenediamine-derived carboxamide tail, this molecule serves as a critical scaffold for synthesizing complex therapeutics, including metallo-beta-lactamase (MBL) inhibitors.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical properties, providing deep mechanistic insights into its synthesis causality, analytical validation, and targeted applications in antimicrobial drug development.
Structural and Physicochemical Profile
The utility of N-(2-aminoethyl)thiophene-2-carboxamide lies in its dual-functional nature. The thiophene ring acts as a classical bioisostere for phenyl groups, offering enhanced metabolic stability and a distinct lipophilic profile that improves target-binding affinity. Conversely, the primary amine provides a highly reactive nucleophilic center, permitting precise downstream derivatization [1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | N-(2-aminoethyl)thiophene-2-carboxamide |
| CAS Number | 58827-15-9 |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| Exact Mass | 170.051384 Da |
| Topological Polar Surface Area (TPSA) | 83.4 Ų |
| LogP (XLogP3) | 0.3 |
| Hydrogen Bond Donors / Acceptors | 2 / 3 |
| Rotatable Bonds | 3 |
| SMILES | C1=CSC(=C1)C(=O)NCCN |
Data aggregated from computational chemistry profiles and verified databases [2],[1].
Synthesis Methodology & Mechanistic Causality
The synthesis of N-(2-aminoethyl)thiophene-2-carboxamide is achieved through the direct amidation of ethyl thiophene-2-carboxylate with ethylenediamine [3]. Below is the optimized protocol, detailing the chemical causality behind each experimental choice to ensure high yield and purity.
Step-by-step synthesis workflow of N-(2-aminoethyl)thiophene-2-carboxamide.
Step-by-Step Protocol & Causality Analysis:
-
Amidation Reaction: A mixture of ethyl thiophene-2-carboxylate (12.0 g) and ethylenediamine (15.4 mL) is heated at 95–100°C for 48 hours[3].
-
Causality: Ethylenediamine is intentionally used in large excess to drive the equilibrium toward the mono-substituted product and statistically minimize the formation of the bis(carboxamide) byproduct. The extended heating at ~100°C provides the necessary activation energy to overcome the resonance stabilization of the ester, facilitating nucleophilic acyl substitution.
-
-
Vacuum Evaporation: Excess ethylenediamine is removed under reduced pressure[3].
-
Causality: Ethylenediamine has a boiling point of ~116°C. Vacuum distillation allows its removal at significantly lower temperatures, preventing thermal degradation or unwanted side reactions of the newly formed amine product.
-
-
Aqueous Dissolution & Filtration: The residue is dissolved in 150 mL of water, and the insoluble material is filtered out[3].
-
Causality: This is a critical phase-separation purification step. The desired mono-amine product is highly water-soluble due to its polar primary amine and amide groups. Conversely, the bis(carboxamide) byproduct (formed if both amine groups of ethylenediamine react with the ester) is highly hydrophobic and precipitates out of the aqueous phase. Filtration cleanly isolates the target compound in the filtrate.
-
-
Toluene Extraction & Evaporation: The filtrate is evaporated, dissolved in 50 mL of toluene, and evaporated again to yield the pure oil (12.0 g)[3].
-
Causality: Toluene forms an azeotrope with water. Its addition and subsequent evaporation efficiently strip residual moisture from the highly hygroscopic amine product, yielding a pure, anhydrous oil suitable for immediate downstream applications.
-
Application in Antimicrobial Drug Discovery
The primary amine of N-(2-aminoethyl)thiophene-2-carboxamide makes it an ideal scaffold for developing complex therapeutics, particularly in combating Carbapenem-resistant Enterobacteriaceae (CRE) [4].
Targeting Metallo-Beta-Lactamases (MBLs)
MBLs, such as NDM-1, utilize a central zinc ion to catalyze the hydrolysis of beta-lactam antibiotics[4]. To restore the efficacy of antibiotics like meropenem, researchers develop MBL inhibitors (adjuvants) that covalently bind to the active site of the enzyme[5]. N-(2-aminoethyl)thiophene-2-carboxamide is utilized as a structural linker to attach electrophilic warheads, such as 1,2-benzisoselenazol-3(2H)-one derivatives[5],[4].
Mechanism of utilizing the compound as a scaffold for NDM-1 inhibitors.
Mechanistic Insight: The thiophene core provides optimal steric and hydrophobic interactions within the enzyme's binding pocket, while the ethylamine linker acts as a flexible spacer. This spacer precisely positions the conjugated warhead (e.g., a selenium-containing heterocycle) to undergo a nucleophilic attack by the active-site cysteine of NDM-1, resulting in irreversible covalent inhibition and restoring antibiotic susceptibility[5].
Analytical Validation Parameters
To ensure the trustworthiness of the synthesized building block prior to its use in drug discovery, the following self-validating analytical protocol must be employed:
-
Thin-Layer Chromatography (TLC): Utilizing a silica gel stationary phase and a mobile phase of 10% v/v methanol in chloroform, the pure compound exhibits an Rf value of approximately 0.90[3].
-
Self-Validation: The high Rf in a polar solvent system confirms the presence of the polar amine. The absence of baseline spots or secondary bands confirms the complete removal of the bis(carboxamide) impurity.
-
-
Mass Spectrometry (ESI-MS): The compound must exhibit a molecular ion peak [M+H]+ at m/z≈171.05 , validating the exact mass of 170.051384 Da[1].
-
NMR Spectroscopy: 1H -NMR should confirm the presence of the three thiophene aromatic protons (typically between 7.0–7.6 ppm) and the distinct splitting pattern of the ethylene linker (two triplets around 2.8–3.5 ppm), integrating correctly to the primary amine protons.
References
-
Title: N-(2-aminoethyl)thiophene-2-carboxamide | C7H10N2OS | CID 4649097 Source: PubChem URL: [Link]
-
Title: Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide Source: PrepChem URL: [Link]
- Title: WO2019174279A1 - 1,2-benzisoselenazol-3(2h)-one and 1,2-benzisothiazol-3(2h)
Sources
- 1. N-(2-aminoethyl)thiophene-2-carboxamide | C7H10N2OS | CID 4649097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2019174279A1 - 1,2-benzisoselenazol-3(2h)-one and 1,2-benzisothiazol-3(2h)-one derivatives as beta-lactam antibiotic adjuvants - Google Patents [patents.google.com]
- 5. patents.google.com [patents.google.com]
